

A Spectroscopic Comparison of 2,5-Dimethoxyphenylacetone and Its Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanone, 1-(2,5-dimethoxyphenyl)-

Cat. No.: B076611

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of 2,5-dimethoxyphenylacetone and its structural analogues. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key spectral data and experimental methodologies.

Introduction

2,5-Dimethoxyphenylacetone is a chemical intermediate of interest in various fields of chemical synthesis. Understanding its spectroscopic properties, alongside those of its analogues, is crucial for identification, characterization, and quality control. This guide presents a comparative analysis of their ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) data.

Data Presentation

The following tables summarize the key spectroscopic data for 2,5-dimethoxyphenylacetone and selected analogues.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
2,5-Dimethoxyphenylacetone	6.75-6.68 (m, 3H, Ar-H), 3.77 (s, 3H, OCH ₃), 3.75 (s, 3H, OCH ₃), 3.63 (s, 2H, CH ₂), 2.13 (s, 3H, CH ₃)
3,4-Dimethoxyphenylacetone[1]	6.82 (d, 1H, Ar-H), 6.76 (d, 1H, Ar-H), 6.71 (dd, 1H, Ar-H), 3.85 (s, 6H, 2xOCH ₃), 3.62 (s, 2H, CH ₂), 2.14 (s, 3H, CH ₃)
2',5'-Dimethylacetophenone[2]	7.47 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.09 (d, 1H, Ar-H), 2.53 (s, 3H, COCH ₃), 2.46 (s, 3H, Ar-CH ₃), 2.33 (s, 3H, Ar-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
2,5-Dimethoxyphenylacetone	206.8, 153.6, 151.7, 127.8, 113.3, 112.0, 111.8, 55.9, 55.7, 49.8, 29.4
3,4-Dimethoxyphenylacetone	207.9, 149.0, 147.8, 130.5, 121.5, 112.5, 111.4, 55.9, 55.8, 50.3, 29.2
2',5'-Dimethylacetophenone	201.8, 137.9, 135.3, 132.0, 130.8, 129.0, 128.7, 29.8, 21.0, 20.7

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Major m/z Fragments
2,5-Dimethoxyphenylacetone	194 (M ⁺), 151, 121, 91, 77, 43
3,4-Dimethoxyphenylacetone[1]	194 (M ⁺), 151, 107, 77, 43
2',5'-Dimethylacetophenone	148 (M ⁺), 133, 105, 91, 77, 43

Table 4: Infrared Spectroscopy Data (Liquid Film)

Compound	Key Absorption Bands (cm ⁻¹)
2,5-Dimethoxyphenylacetone	2950 (C-H), 1715 (C=O), 1500 (C=C, aromatic), 1220 (C-O, ether), 1040 (C-O, ether)
3,4-Dimethoxyphenylacetone[1]	2935 (C-H), 1710 (C=O), 1515 (C=C, aromatic), 1260 (C-O, ether), 1155 (C-O, ether), 1025 (C-O, ether)
2',5'-Dimethylacetophenone	2960 (C-H), 1685 (C=O), 1615 (C=C, aromatic), 1490 (C=C, aromatic)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4] Samples are dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[5] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Electron ionization mass spectra are generally obtained using a mass spectrometer with an ionization energy of 70 eV.[1] The sample is introduced via a direct insertion probe or through a gas chromatograph. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.[4] For liquid samples, a small amount is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Solid samples can be analyzed as a KBr pellet.[4] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualization

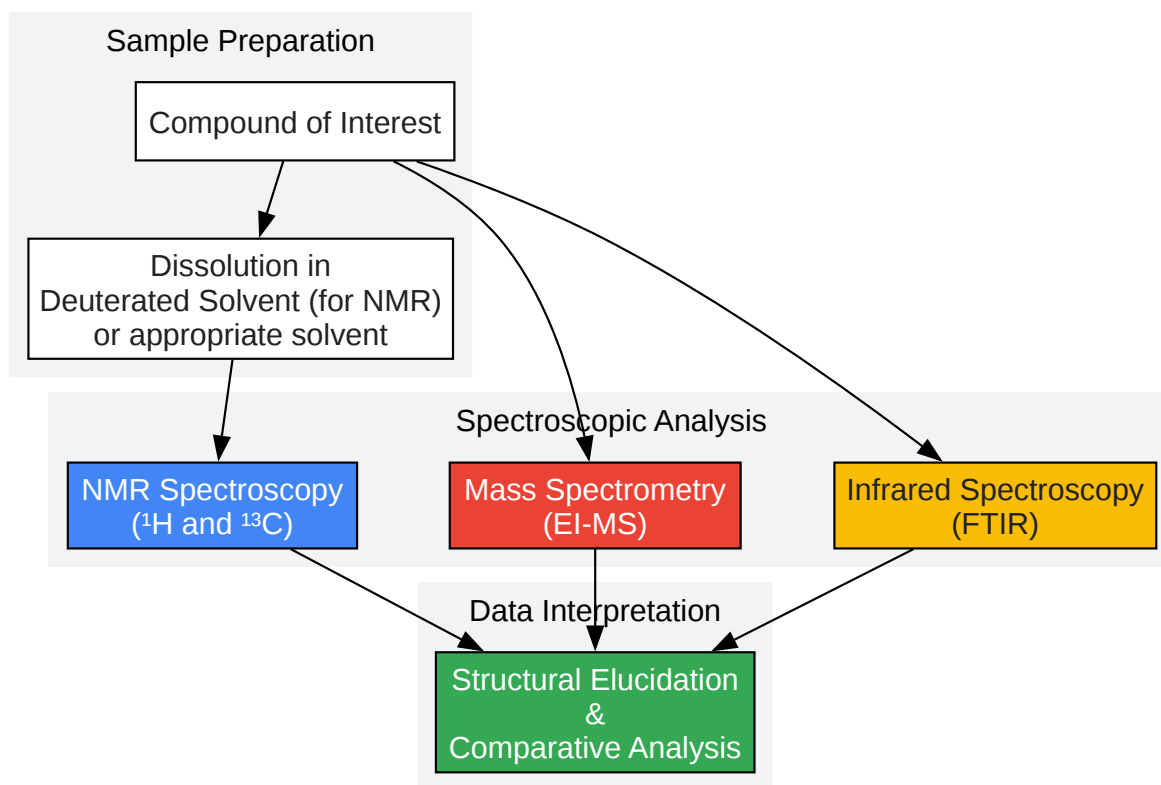
Due to a lack of specific research on the direct signaling pathways of 2,5-dimethoxyphenylacetone and its analogues, the following diagram illustrates the metabolic pathway of the parent compound, phenylacetone. Phenylacetone is known to be a metabolite of amphetamine in humans.[6]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of phenylacetone.

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of the target compounds.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum [chemicalbook.com]
- 2. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Phenylacetone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 2,5-Dimethoxyphenylacetone and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076611#spectroscopic-comparison-of-2-5-dimethoxyphenylacetone-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com